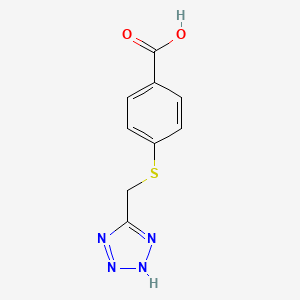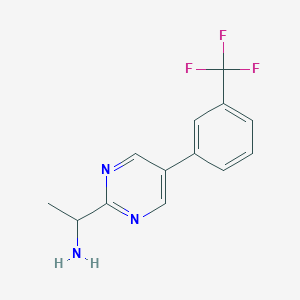
2-(4-(Aminomethyl)benzyl)benzoic acid
Übersicht
Beschreibung
2-(4-(Aminomethyl)benzyl)benzoic acid is an organic compound with a molecular formula of C15H15NO2 It is a derivative of benzoic acid, featuring an aminomethyl group attached to the benzyl position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)benzyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminomethylbenzyl chloride with benzoic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Aminomethyl)benzyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(Aminomethyl)benzyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antifibrinolytic agent, which could be useful in preventing excessive bleeding.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-(Aminomethyl)benzyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the breakdown of fibrin clots by blocking the activation of plasminogen to plasmin . This action helps in stabilizing blood clots and preventing excessive bleeding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: A similar compound with a slightly different structure, used for similar applications.
2-Aminobenzoic acid: Another related compound with antimicrobial and antifungal properties.
Uniqueness
2-(4-(Aminomethyl)benzyl)benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its aminomethyl group provides additional reactivity compared to other benzoic acid derivatives, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[[4-(aminomethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c16-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)15(17)18/h1-8H,9-10,16H2,(H,17,18) |
InChI-Schlüssel |
WYUOIUCXHIGJDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)CN)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
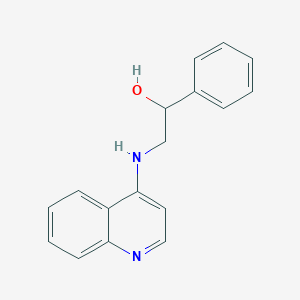
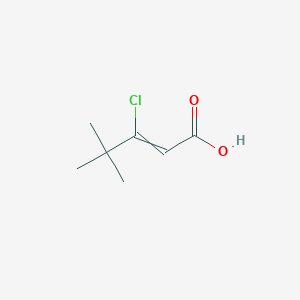
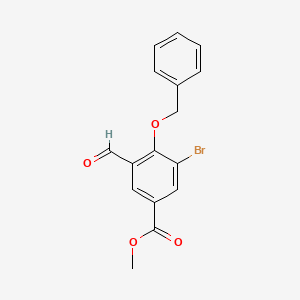
![1-[4-(4-Phenoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B8357667.png)
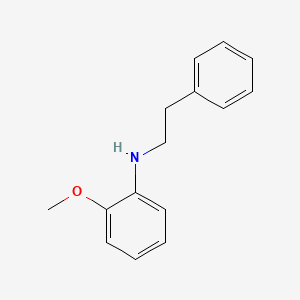
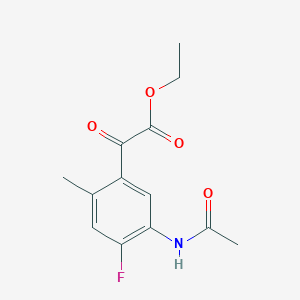
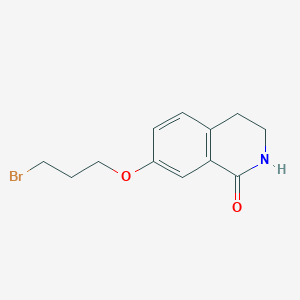
![4,4,4-Trifluoro-1-[6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-butan-1-one](/img/structure/B8357689.png)
![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8357695.png)
![Benzyl 9-[2-(isobutylcarbamoylamino)acetyl]-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8357702.png)
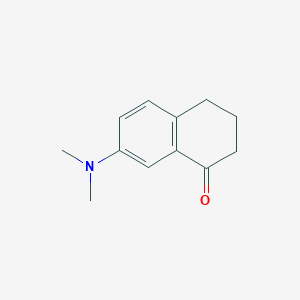
![N-[4-[(4-methylphenyl)amino]phenyl]acetamide](/img/structure/B8357727.png)
